4-Methyl-9H-carbazole is an organic compound that belongs to the carbazole family, characterized by a fused ring structure containing nitrogen. Its chemical formula is , and it has a molecular weight of approximately 181.23 g/mol. The compound features a methyl group at the fourth position of the carbazole ring, which influences its chemical properties and biological activities. It is often studied for its potential applications in pharmaceuticals and materials science due to its unique structural characteristics.
Carbazole-based materials are being investigated for their potential use in OLEDs due to their favorable properties such as high thermal stability, good hole transporting capabilities, and tunable photoluminescence characteristics [1]. While research specifically on 4-Methyl-9H-carbazole in OLEDs is limited, it shares the core carbazole structure with these materials, suggesting possible exploration in this field.
[1] G. Yu, Y. Qiu, J. Pei, C. Li, W. Huang, and A. Tang, "Carbazole-containing hole-transport materials," Adv. Mater., vol. 18, no. 2, pp. 219–223, 2006.
These reactions are essential for modifying the compound to enhance its efficacy in various applications.
Research indicates that 4-Methyl-9H-carbazole exhibits several biological activities:
Several methods exist for synthesizing 4-Methyl-9H-carbazole:
These methods highlight the versatility in synthesizing this compound for various research and industrial applications.
4-Methyl-9H-carbazole has several notable applications:
Studies on the interactions of 4-Methyl-9H-carbazole with biological systems have shown:
These interaction studies are crucial for understanding how 4-Methyl-9H-carbazole can be utilized effectively in therapeutic contexts.
Several compounds share structural similarities with 4-Methyl-9H-carbazole. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 9H-Carbazole | Base structure without substitutions | Commonly used as a precursor in organic synthesis |
| 3-Methylcarbazole | Methyl group at the third position | Different biological activity profile |
| 1-Methylcarbazole | Methyl group at the first position | Exhibits distinct electronic properties |
| Carbazole | Parent compound without any substitutions | Serves as a fundamental building block |
4-Methyl-9H-carbazole stands out due to its specific methyl substitution pattern, which affects both its reactivity and biological activity compared to these similar compounds.
The discovery of carbazole dates to 1872, when Carl Graebe and Carl Glaser first isolated the parent compound from coal tar. This breakthrough laid the foundation for exploring its derivatives, including 4-Methyl-9H-carbazole. While the exact date of its initial synthesis remains unclear, early 20th-century studies on coal tar distillation identified methyl-substituted carbazoles as minor constituents. The compound gained prominence in the mid-20th century as advancements in chromatography enabled the separation of complex aromatic mixtures, allowing researchers to characterize its structure and properties systematically.
4-Methyl-9H-carbazole belongs to the carbazole family, characterized by a tricyclic framework comprising two benzene rings fused to a central pyrrole ring. The methyl group at the 4-position introduces distinct electronic and steric effects:
This derivative serves as a critical intermediate in synthesizing complex carbazole-based systems. For example, its ethoxycarbonyl analog (ethyl 4,9-dimethyl-9H-carbazole-3-carboxylate) has been used to develop pyridocarbazoles with potential pharmacological activity.
Table 1: Comparative Properties of Selected Carbazole Derivatives
The compound’s versatility stems from its dual role as a building block and functional scaffold:
The comprehensive spectroscopic characterization of 4-Methyl-9H-carbazole employs multiple analytical techniques to elucidate its molecular structure, electronic properties, and photophysical behavior. Each spectroscopic method provides unique insights into different aspects of this carbazole derivative, contributing to a complete understanding of its chemical and physical properties.
Nuclear magnetic resonance spectroscopy serves as a fundamental tool for structural elucidation of 4-Methyl-9H-carbazole, providing detailed information about the molecular framework and electronic environment of individual nuclei.
Proton Nuclear Magnetic Resonance Spectroscopy
The proton nuclear magnetic resonance spectrum of 4-Methyl-9H-carbazole exhibits characteristic resonances that reflect the aromatic nature of the carbazole ring system and the presence of the methyl substituent [1] [2]. The aromatic proton region displays complex multipicity patterns spanning approximately 7.3 to 8.3 parts per million, indicative of the fused benzene rings within the carbazole framework [1] [2]. These chemical shifts are consistent with protons on electron-rich aromatic systems, where the extended π-conjugation contributes to the observed deshielding effects.
The methyl group protons appear as a characteristic singlet at approximately 2.5 parts per million, confirming the presence of the substituent at the 4-position [2]. This chemical shift is typical for aromatic methyl groups, where the proximity to the electron-rich carbazole system influences the magnetic environment. The integration ratios between aromatic and aliphatic protons provide quantitative confirmation of the molecular structure.
Deuterated chloroform and dimethyl sulfoxide-d6 serve as the primary solvents for proton nuclear magnetic resonance analysis [1] [2]. The choice of solvent can influence the observed chemical shifts and coupling patterns, particularly for the nitrogen-hydrogen proton, which may undergo hydrogen bonding interactions with polar solvents.
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon skeleton of 4-Methyl-9H-carbazole [3]. The aromatic carbon resonances typically appear in the range of 119 to 140 parts per million, characteristic of sp2-hybridized carbons in fused aromatic ring systems [3]. The specific chemical shifts within this range reflect the electronic environment of individual carbon atoms, influenced by the nitrogen heteroatom and the methyl substituent.
The methyl carbon appears at approximately 21-22 parts per million, consistent with an aliphatic methyl group attached to an aromatic system [3]. This chemical shift provides definitive evidence for the methyl substitution pattern and assists in distinguishing between different positional isomers of methylcarbazole derivatives.
The quaternary carbons of the carbazole ring system exhibit characteristic chemical shifts that reflect their connectivity and electronic environment. These resonances are particularly useful for confirming the substitution pattern and assessing the purity of the compound [3].
Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy
While specific nitrogen-15 nuclear magnetic resonance data for 4-Methyl-9H-carbazole is limited in the literature, related carbazole derivatives demonstrate the utility of this technique for structural confirmation [4]. Nitrogen-15 chemical shifts provide direct information about the electronic environment of the nitrogen atom and can distinguish between different nitrogen-containing heterocycles. The nitrogen chemical shifts in carbazole derivatives typically reflect the aromatic character and the degree of electron delocalization within the ring system [4].
| NMR Technique | Key Chemical Shifts | Structural Information |
|---|---|---|
| 1H NMR | 7.3-8.3 ppm (aromatic), 2.5 ppm (methyl) | Aromatic ring confirmation, methyl position |
| 13C NMR | 119-140 ppm (aromatic), 21-22 ppm (methyl) | Carbon framework elucidation |
| 15N NMR | Variable (literature data limited) | Nitrogen environment assessment |
Vibrational spectroscopy techniques provide essential information about the molecular vibrations and bonding characteristics of 4-Methyl-9H-carbazole, complementing the structural data obtained from nuclear magnetic resonance methods.
Infrared Spectroscopy
The infrared spectrum of 4-Methyl-9H-carbazole displays characteristic absorption bands that correspond to specific functional groups and molecular vibrations [5] [6]. The nitrogen-hydrogen stretching vibration appears as a prominent absorption around 3400 wavenumbers, confirming the presence of the secondary amine functionality inherent to the carbazole structure [6]. This band may exhibit slight variations in frequency and intensity depending on the sample preparation method and intermolecular hydrogen bonding interactions.
Aromatic carbon-hydrogen stretching vibrations manifest in the region around 3050 wavenumbers, characteristic of sp2-hybridized carbon-hydrogen bonds in aromatic systems [5] [6]. The intensity and multiplicity of these bands reflect the number and environment of aromatic protons within the molecule.
The aromatic carbon-carbon stretching vibrations appear in the range of 1600 to 1450 wavenumbers, providing information about the conjugated π-electron system [6]. These bands are particularly diagnostic for confirming the aromatic character of the carbazole ring system and can be used to assess structural integrity and purity.
Out-of-plane bending vibrations of aromatic carbon-hydrogen bonds typically appear in the region between 800 and 750 wavenumbers [5] [6]. These vibrations are sensitive to the substitution pattern of the aromatic rings and can provide information about the regioselectivity of synthesis and the presence of isomeric impurities.
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with enhanced sensitivity to symmetric vibrations and aromatic ring breathing modes [7]. The Raman spectrum of 4-Methyl-9H-carbazole exhibits characteristic bands corresponding to carbon-carbon stretching vibrations within the aromatic rings, which are often more intense in Raman compared to infrared spectroscopy.
The aromatic ring breathing modes appear as distinctive bands in the Raman spectrum, providing information about the overall molecular symmetry and electronic structure [7]. These vibrations are particularly useful for distinguishing between different substituted carbazole derivatives and assessing the effects of substituents on the electronic structure.
Carbon-nitrogen stretching vibrations may be more readily observed in Raman spectroscopy compared to infrared, particularly for the carbon-nitrogen bonds within the heterocyclic ring system [7]. These bands provide direct information about the bonding characteristics of the nitrogen heteroatom.
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Activity | Assignment |
|---|---|---|---|
| N-H stretch | ~3400 | Weak | Secondary amine |
| Aromatic C-H stretch | ~3050 | Medium | sp2 C-H bonds |
| Aromatic C=C stretch | 1600-1450 | Strong | Ring vibrations |
| Out-of-plane C-H bend | 800-750 | Medium | Substitution pattern |
Ultraviolet-visible spectroscopy provides crucial information about the electronic structure and optical properties of 4-Methyl-9H-carbazole, revealing the nature of electronic transitions and the effects of the methyl substituent on the chromophoric system.
Electronic Transitions
The ultraviolet-visible absorption spectrum of 4-Methyl-9H-carbazole exhibits multiple absorption bands corresponding to different electronic transitions within the molecule [8] [9]. The low-energy absorption band appears in the range of 330 to 350 nanometers, which can be attributed to π-π* transitions involving the extended conjugated system of the carbazole moiety [9]. This absorption band is responsible for the characteristic optical properties of carbazole derivatives and is sensitive to structural modifications and environmental factors.
A high-energy absorption band is typically observed around 290 nanometers, corresponding to localized π-π* transitions within the individual benzene rings of the carbazole system [9]. The intensity and position of this band provide information about the electronic coupling between the aromatic rings and the effects of the methyl substituent on the overall electronic structure.
The presence of intramolecular charge transfer transitions may be evidenced by additional absorption features extending beyond 360 nanometers, particularly in polar solvents [9]. These transitions reflect the donor-acceptor characteristics that can arise from the interaction between the electron-rich carbazole system and environmental factors.
Solvatochromic Effects
The ultraviolet-visible absorption properties of 4-Methyl-9H-carbazole exhibit solvent-dependent behavior, indicating the presence of solvatochromic effects [10]. Polar solvents may induce shifts in the absorption maxima due to specific solvation interactions and changes in the electronic structure upon solvation. These effects provide insights into the molecular polarity and the nature of excited state interactions.
The extent of solvatochromic shifts can be correlated with solvent polarity parameters, providing quantitative information about the change in dipole moment upon electronic excitation [10]. Such studies contribute to understanding the photophysical behavior and potential applications of the compound in different media.
Quantitative Analysis
The molar extinction coefficients of the absorption bands provide quantitative measures of the electronic transition probabilities [8]. Typical values for carbazole derivatives range from 10,000 to 50,000 M⁻¹cm⁻¹ for the main π-π* transitions, indicating strong electronic coupling within the aromatic system [8]. These parameters are essential for determining concentration and assessing the efficiency of light absorption for potential applications.
| Transition | λmax (nm) | Assignment | Solvent Dependence |
|---|---|---|---|
| Low energy | 330-350 | π-π* (extended system) | Moderate |
| High energy | ~290 | π-π* (localized) | Weak |
| Charge transfer | >360 | ICT transitions | Strong |
Mass spectrometry provides definitive molecular weight determination and structural information through characteristic fragmentation patterns of 4-Methyl-9H-carbazole under various ionization conditions.
Molecular Ion Characteristics
Primary Fragmentation Pathways
The fragmentation behavior of 4-Methyl-9H-carbazole follows patterns similar to other carbazole derivatives, with some unique features attributable to the methyl substituent [11] [13]. The loss of the methyl radical (mass 15) represents a characteristic fragmentation pathway, producing a fragment ion at mass-to-charge ratio 166 [11]. This fragmentation reflects the relative weakness of the carbon-carbon bond connecting the methyl group to the aromatic ring.
The loss of hydrogen cyanide (mass 27) constitutes another major fragmentation route, producing benzotropylium-type ions that are characteristic of nitrogen-containing aromatic heterocycles [11] [13]. This fragmentation pathway involves rearrangement reactions within the ring system and provides diagnostic information for identifying carbazole derivatives.
Sequential loss of acetylene units (mass 26) from the initial fragments leads to the formation of smaller aromatic ions, including characteristic fragments at mass-to-charge ratios 63, 51, and 39 [14]. These low-mass fragments are common to many aromatic compounds but their relative intensities provide fingerprint information for compound identification.
Secondary Fragmentation Processes
The primary fragment ions undergo further fragmentation to produce a complex array of secondary ions [11]. The benzotropylium ion formed by hydrogen cyanide loss can lose additional acetylene units, producing a series of fragments that provide structural information about the aromatic ring system. The relative intensities of these secondary fragments depend on the internal energy of the precursor ions and the specific instrumental conditions employed.
Ring-opening reactions may occur under high-energy conditions, leading to the formation of linear fragment ions that retain portions of the original aromatic character [11]. These fragmentation pathways are less common but can provide additional structural confirmation when observed.
Ionization Method Dependencies
Different ionization methods produce varying fragmentation patterns for 4-Methyl-9H-carbazole [11]. Electron impact ionization typically produces extensive fragmentation, providing detailed structural information but potentially reducing the molecular ion intensity. Electrospray ionization under mild conditions may preserve the molecular ion while producing fewer fragment ions, facilitating molecular weight determination.
Chemical ionization methods can produce protonated molecular ions at mass-to-charge ratio 182, offering an alternative approach for molecular weight confirmation [11]. The fragmentation patterns under chemical ionization conditions may differ significantly from electron impact results, providing complementary structural information.
| Fragment Ion (m/z) | Loss from Molecular Ion | Structural Significance |
|---|---|---|
| 181 | - | Molecular ion |
| 166 | -CH₃ (15) | Methyl loss |
| 154 | -HCN (27) | Benzotropylium formation |
| 128 | -C₂H₂ (26) from 154 | Acetylene loss |
| 63, 51, 39 | Multiple losses | Aromatic fragments |
Fluorescence spectroscopy reveals the photoluminescent properties of 4-Methyl-9H-carbazole, providing insights into its excited state behavior and potential applications in optoelectronic devices.
Emission Characteristics
The fluorescence emission spectrum of 4-Methyl-9H-carbazole typically exhibits a maximum in the blue region of the visible spectrum, with emission wavelengths ranging from 380 to 450 nanometers depending on the solvent and experimental conditions [15] [16]. The emission profile often displays vibronic structure, reflecting the coupling between electronic and vibrational transitions in the excited state. This structured emission is characteristic of rigid aromatic systems where vibrational relaxation processes are restricted.
The Stokes shift, representing the energy difference between absorption and emission maxima, provides information about the structural reorganization occurring upon electronic excitation [17]. Typical Stokes shifts for carbazole derivatives range from 20 to 50 nanometers, indicating moderate excited state relaxation without major conformational changes.
Quantum Yield Measurements
The fluorescence quantum yield of 4-Methyl-9H-carbazole varies significantly depending on the environmental conditions and sample purity [15] [18]. Reported quantum yields range from 16% to 91%, with higher values typically observed for highly purified samples and optimized experimental conditions [15] [18]. The substantial variation in quantum yields highlights the importance of sample preparation and the presence of trace impurities that can act as fluorescence quenchers.
Commercial sources of carbazole starting materials can significantly influence the final quantum yield of derivatives, with some sources producing materials with notably enhanced fluorescence efficiency [18]. This observation underscores the critical importance of starting material purity in achieving reproducible photophysical properties.
Solvent effects play a crucial role in determining quantum yield values [15]. Polar solvents may enhance or quench fluorescence depending on the specific solvation interactions and the nature of the excited state. Non-polar solvents generally provide more consistent quantum yield measurements and are preferred for comparative studies.
Excited State Dynamics
The fluorescence lifetime of 4-Methyl-9H-carbazole typically ranges from 3 to 20 nanoseconds, indicating a radiative decay process consistent with singlet excited state emission [15] [17]. The lifetime measurements provide quantitative information about the radiative and non-radiative decay rates, enabling calculation of the radiative quantum efficiency and assessment of competitive decay processes.
Temperature-dependent fluorescence studies reveal the activation barriers for non-radiative decay processes [17]. At low temperatures, fluorescence quantum yields often increase due to the suppression of thermally activated non-radiative pathways, providing insights into the energy landscape of the excited state manifold.
Concentration-dependent studies may reveal aggregation effects or intermolecular interactions that influence the fluorescence properties [19]. At high concentrations, excimer formation or aggregation-induced quenching may reduce the quantum yield and alter the emission spectrum.
Solvatochromic Behavior
The fluorescence emission of 4-Methyl-9H-carbazole exhibits solvatochromic effects, with the emission wavelength and intensity varying according to solvent polarity and hydrogen bonding capability [10] [15]. Polar solvents typically induce red shifts in the emission spectrum due to preferential stabilization of the excited state dipole moment.
The magnitude of solvatochromic shifts provides quantitative information about the change in dipole moment upon electronic excitation [10]. Linear correlations between emission wavelength and solvent polarity parameters enable the determination of excited state dipole moments and assessment of charge transfer character in the excited state.
Hydrogen bonding solvents may interact specifically with the nitrogen heteroatom, leading to additional spectroscopic effects beyond general polarity influences [20]. These specific interactions can be distinguished from general polarity effects through systematic solvent studies and provide insights into potential intermolecular interactions in condensed phases.
Applications in Materials Science
The fluorescence properties of 4-Methyl-9H-carbazole make it a candidate for various optoelectronic applications [15] [16]. The blue emission color and reasonable quantum yields are suitable for organic light-emitting diode applications, particularly when combined with appropriate host materials or as components in multi-chromophoric systems.
The photostability and thermal stability of carbazole derivatives contribute to their utility in device applications [15]. Long-term fluorescence measurements under continuous illumination provide assessments of photodegradation resistance and operational lifetime predictions for practical applications.
| Photophysical Parameter | Typical Range | Solvent Dependence | Application Relevance |
|---|---|---|---|
| Emission λmax (nm) | 380-450 | Strong | OLED color tuning |
| Quantum Yield (%) | 16-91 | Moderate | Device efficiency |
| Lifetime (ns) | 3-20 | Weak | Temporal response |
| Stokes Shift (nm) | 20-50 | Moderate | Energy loss assessment |